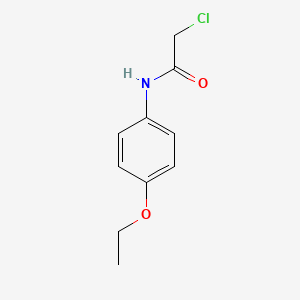

2-chloro-N-(4-ethoxyphenyl)acetamide

Vue d'ensemble

Description

2-chloro-N-(4-ethoxyphenyl)acetamide is a chlorinated organic compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 .

Molecular Structure Analysis

The InChI code for 2-chloro-N-(4-ethoxyphenyl)acetamide is 1S/C10H12ClNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) . This indicates that the molecule contains a chlorine atom (Cl), an ethoxy group (C2H5O), and an acetamide group (CH3CONH2) attached to a phenyl ring .

Physical And Chemical Properties Analysis

2-chloro-N-(4-ethoxyphenyl)acetamide is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 387.1±27.0 °C at 760 mmHg, and a flash point of 187.9±23.7 °C . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Applications De Recherche Scientifique

Herbicide Metabolism and Environmental Impact

- Metabolic Pathways in Herbicides : Compounds similar to 2-chloro-N-(4-ethoxyphenyl)acetamide, like chloroacetamide herbicides, undergo complex metabolic processes. For instance, acetochlor and metolachlor metabolize to produce carcinogenic compounds in rats through metabolic activation pathways (Coleman et al., 2000).

- Soil Interaction and Herbicide Activity : The presence of wheat straw affects the reception and activity of herbicides like acetochlor and metolachlor. These interactions impact the distribution and efficacy of such herbicides in agricultural settings (Banks & Robinson, 1986).

- Herbicide Distribution in the Environment : Acetochlor, a compound structurally similar to 2-chloro-N-(4-ethoxyphenyl)acetamide, has been studied for its occurrence in the hydrologic system, highlighting environmental concerns regarding herbicide use and distribution (Kolpin et al., 1996).

Biochemical and Molecular Studies

- Radiosynthesis for Metabolic Studies : Techniques like radiosynthesis have been employed to study the metabolism and mode of action of chloroacetanilide herbicides, including acetochlor, which shares a similar structure with 2-chloro-N-(4-ethoxyphenyl)acetamide (Latli & Casida, 1995).

- Herbicide Adsorption and Soil Properties : Studies have found correlations between soil properties, such as organic matter content, and the adsorption and mobility of chloroacetamide herbicides, which is crucial for understanding their environmental impact (Peter & Weber, 1985).

- Initial Metabolism in Plants : Research has shown that the initial metabolism of acetochlor in plants can be a significant factor in its selective phytotoxicity, an insight relevant to herbicides like 2-chloro-N-(4-ethoxyphenyl)acetamide (Breaux, 1987).

Environmental and Health Implications

- Chloroacetamide Herbicides in Green Algae : Research has shown that chloroacetamides like alachlor can inhibit fatty acid synthesis in green algae, indicating potential environmental effects of similar compounds (Weisshaar & Böger, 1989).

- Human Liver Metabolism of Herbicides : Studies on human liver microsomes have provided insights into the metabolism of chloroacetamide herbicides, contributing to our understanding of their potential health implications (Coleman et al., 1999).

Biodegradation and Pollution Potential

- Biodegradation of Acetochlor : Research into the biodegradation of acetochlor, involving the cytochrome P450 system, offers insights into the environmental fate and potential remediation strategies for similar herbicides (Wang et al., 2015).

- Potential for Water Pollution : Studies on the leaching behavior of acetochlor in comparison with other herbicides help in understanding the potential for water pollution by similar chloroacetamide compounds (Balinova, 1997).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPPVEIJXVVHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175866 | |

| Record name | p-Acetophenetidide, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-ethoxyphenyl)acetamide | |

CAS RN |

2153-08-4 | |

| Record name | 2-Chloro-N-(4-ethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2153-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-p-acetophenetidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002153084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-p-acetophenetidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Acetophenetidide, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-p-acetophenetidide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X55ZN2ADK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.